molecular formula C19H15F3N4O3 B2991259 5-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrrol-2-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole CAS No. 1428350-84-8

5-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrrol-2-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

Cat. No. B2991259
CAS RN: 1428350-84-8
M. Wt: 404.349
InChI Key: RIKOTCNEGSIEQB-UHFFFAOYSA-N
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Description

5-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrrol-2-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H15F3N4O3 and its molecular weight is 404.349. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Reactivity

One of the key scientific research applications of compounds related to 5-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrrol-2-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole involves exploring synthetic routes and understanding their chemical reactivity. For instance, the lithiation of methyl substituted isoxazoles, including 3,5-dimethylisoxazole, allows for the production of various acetic acids after carboxylation, demonstrating the compound's reactivity and potential for further chemical transformations (Micetich, 1970).

Biological Activities and Potential Therapeutic Applications

The compound's structural motif, particularly the presence of 1,2,4-oxadiazole and its derivatives, has been the focus of research due to its potential biological activities. For example, novel oxadiazolyl pyrrolo triazole diones were synthesized for their anti-protozoal and cytotoxic activities, showcasing the potential therapeutic applications of such compounds (Dürüst et al., 2012). Additionally, a series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems were investigated for their antibacterial and antitubercular activities, further emphasizing the compound's relevance in medicinal chemistry and drug discovery (Joshi et al., 2008).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of 1,3,4-oxadiazole derivatives have been a significant area of research. Studies have shown that various 1,3,4-oxadiazole thioether derivatives exhibit good antibacterial activities, with specific compounds demonstrating superior inhibitory effects against certain bacterial strains, highlighting the compound's potential in addressing antimicrobial resistance (Song et al., 2017). Moreover, 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazines derived from pyrazole were prepared and screened for their in vitro anti-bacterial and anti-fungal activity, contributing to the compound's utility in developing new antimicrobial agents (Farghaly et al., 2005).

Coordination Chemistry and Catalysis

The coordination chemistry of related ligands, such as 1,3,4-oxadiazoles, has been extensively studied for their potential applications in catalysis and material science. For example, substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and their palladium(II) complexes have been synthesized and shown to be high-turnover-number catalysts for C-C cross-coupling reactions in aqueous media, underscoring the compound's significance in green chemistry and sustainable processes (Bumagin et al., 2018).

properties

IUPAC Name

5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrol-2-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3/c1-11-15(12(2)28-24-11)10-26-9-3-4-16(26)18-23-17(25-29-18)13-5-7-14(8-6-13)27-19(20,21)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKOTCNEGSIEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrrol-2-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

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